molecular formula C19H17N3O4 B7702999 N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7702999
M. Wt: 351.4 g/mol
InChI Key: DMNOFHKWWINXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AMPI-109, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of the Akt/mTOR signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation, while mTOR is a downstream effector of Akt that regulates protein synthesis and cell growth. This compound has been found to inhibit Akt activation, leading to a decrease in mTOR activity and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its high purity and specificity. However, its limited solubility in aqueous solutions may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research. One potential application is in the treatment of drug-resistant cancers, as this compound has been shown to sensitize cancer cells to chemotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy. Finally, the anti-inflammatory effects of this compound may also be explored for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-acetylphenylhydrazine with 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In a study conducted on breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12(23)14-7-9-15(10-8-14)21-18(24)11-25-17-6-4-3-5-16(17)19-20-13(2)22-26-19/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNOFHKWWINXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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